molecular formula C11H11N B1315612 3-(2-Cyanophenyl)-2-methyl-1-propene CAS No. 97780-98-8

3-(2-Cyanophenyl)-2-methyl-1-propene

Cat. No. B1315612
CAS RN: 97780-98-8
M. Wt: 157.21 g/mol
InChI Key: GBDRLTMHKWOQSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents used, the conditions under which the reaction is carried out, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions .


Physical And Chemical Properties Analysis

This would involve determining properties such as melting point, boiling point, solubility in various solvents, and spectral properties (IR, NMR, UV-Vis, etc.) .

Scientific Research Applications

  • Synthesis of Multi-Substituted Pyrrole Derivatives

    • Scientific Field: Organic Chemistry
    • Application Summary: This compound is used in the synthesis of multi-substituted pyrrole derivatives through a [3+2] cycloaddition reaction with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .
    • Methods of Application: The reaction occurs selectively on the less polar 4-position ene bond .
    • Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
  • Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines

    • Scientific Field: Pharmaceutical Chemistry
    • Application Summary: The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .
    • Methods of Application: This type of reaction required hydroxy group functionality in either the solvent or reagent .
    • Results or Outcomes: The product 4a in 56% yield was obtained with 2-aminobenzoni .
  • Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives

    • Scientific Field: Medicinal Chemistry
    • Application Summary: A novel series of 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as catalyst .
    • Methods of Application: All the newly synthesized derivatives were evaluated for their in vitro anticancer activity and molecular docking studies were performed with human DNA topoisomerase II .
    • Results or Outcomes: The results of these studies are not provided in the summary .
  • Synthesis of Multi-Substituted Pyrrole Derivatives

    • Scientific Field: Organic Chemistry
    • Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .
    • Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate .
    • Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
  • Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines

    • Scientific Field: Pharmaceutical Chemistry
    • Application Summary: The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .
    • Methods of Application: This type of reaction required hydroxy group functionality in either the solvent or reagent .
    • Results or Outcomes: The product 4a in 56% yield was obtained with 2-aminobenzoni .
  • Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives

    • Scientific Field: Medicinal Chemistry
    • Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as catalyst .
    • Methods of Application: All the newly synthesized derivatives were evaluated for their in vitro anticancer activity and molecular docking studies were performed with human DNA topoisomerase II .
    • Results or Outcomes: The results of these studies are not provided in the summary .
  • Synthesis of Multi-Substituted Pyrrole Derivatives

    • Scientific Field: Organic Chemistry
    • Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .
    • Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate .
    • Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
  • Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines

    • Scientific Field: Pharmaceutical Chemistry
    • Application Summary: The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .
    • Methods of Application: This type of reaction required hydroxy group functionality in either the solvent or reagent .
    • Results or Outcomes: The product 4a in 56% yield was obtained with 2-aminobenzoni .
  • Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives

    • Scientific Field: Medicinal Chemistry
    • Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as catalyst .
    • Methods of Application: All the newly synthesized derivatives were evaluated for their in vitro anticancer activity and molecular docking studies were performed with human DNA topoisomerase II .
    • Results or Outcomes: The results of these studies are not provided in the summary .

Safety And Hazards

This involves studying the toxicity of the compound, its reactivity, and any precautions that need to be taken while handling it .

properties

IUPAC Name

2-(2-methylprop-2-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDRLTMHKWOQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539948
Record name 2-(2-Methylprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyanophenyl)-2-methyl-1-propene

CAS RN

97780-98-8
Record name 2-(2-Methylprop-2-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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